N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-methyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(13-14-7-3-2-4-8-14)17(22)15-9-10-16(19-18-15)21-11-5-6-12-21/h2-4,7-10H,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYDQOHCSITKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group on the pyridazine ring.
Benzylation and Methylation: The benzyl and methyl groups can be introduced through alkylation reactions using benzyl chloride and methyl iodide, respectively.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine, such as methylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Fluorination Trends : Fluorinated aryl and pyrrolidine groups (e.g., in EP 4 374 877 A2 compounds) correlate with improved metabolic stability and kinase inhibition .
- Core Heterocycle Impact : Pyridazine derivatives generally exhibit moderate potency, while fused systems (imidazo or pyrrolo-pyridazine) enhance target affinity at the expense of synthetic complexity .
- Unmet Needs: The target compound’s non-fluorinated benzyl group may limit bioavailability compared to fluorinated analogs, necessitating further optimization .
Biological Activity
N-benzyl-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazine derivatives, characterized by the presence of a pyridazine ring, a pyrrolidinyl group, a benzyl group, and a carboxamide functional group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The IC50 values for these activities range from 19.9 to 75.3 µM, indicating its potential as an anticancer agent .
The mechanism of action for this compound involves interactions with specific molecular targets, including receptors or enzymes that modulate their activity. Detailed studies are necessary to elucidate the precise molecular pathways involved in its biological effects. Preliminary findings suggest that the compound may act as a reversible inhibitor of certain enzymes, contributing to its antiproliferative effects .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities, including:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further research in infectious disease treatments.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : This is achieved through the condensation of hydrazine with a suitable dicarbonyl compound.
- Introduction of the Pyrrolidinyl Group : Achieved via nucleophilic substitution reactions using pyrrolidine.
- Benzylation and Methylation : These groups are introduced through alkylation reactions using benzyl chloride and methyl iodide .
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride.
- Substitution Reactions : Both nucleophilic and electrophilic substitutions can occur depending on the substituents involved .
Case Study: Antiproliferative Activity
A study conducted on the antiproliferative effects of this compound demonstrated significant inhibition of cell viability in various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 19.9 |
| MCF-7 | 75.3 |
| COV318 | 31.5 |
| OVCAR-3 | 43.9 |
This table summarizes the effectiveness of the compound across different cancer cell lines, showcasing its potential as a therapeutic agent .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanism of action will be crucial for developing it into a viable therapeutic candidate.
Q & A
Q. Characterization Methods :
Q. Example Synthetic Pathway :
| Step | Reaction Type | Key Reagents/Conditions | Intermediate Characterization |
|---|---|---|---|
| 1 | Amidation | EDCI/HOBt, DMF, RT | ¹H NMR (aromatic protons at δ 7.2–8.1) |
| 2 | Alkylation | Benzyl bromide, K₂CO₃, DMF | LCMS: [M+H]⁺ = 422 |
| 3 | Deprotection | TFA/CH₂Cl₂ | HPLC purity >95% |
How is the purity and structural integrity of the compound validated in academic research settings?
Basic Research Question
Rigorous analytical workflows are employed:
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution) to assess purity (>98% required for biological assays) .
- Spectroscopy :
- Elemental Analysis : Matches theoretical C/H/N ratios within ±0.4% .
What in vitro assays are recommended for initial biological screening of this compound?
Basic Research Question
Priority assays include:
Q. Key Parameters :
- Selectivity : ≥10-fold selectivity over off-target kinases (e.g., EGFR, Src) .
- Dose-response : IC₅₀ values ≤1 µM for lead prioritization.
How can researchers design experiments to resolve contradictions between in vitro potency and in vivo efficacy?
Advanced Research Question
Discrepancies often arise from pharmacokinetic (PK) limitations. Methodological approaches:
- Metabolic stability assays : Liver microsomal studies to identify rapid clearance (e.g., t₁/₂ <30 min in human microsomes) .
- Plasma protein binding : Equilibrium dialysis to assess free fraction (e.g., >90% binding reduces efficacy) .
- In vivo PK/PD modeling : Administer compound in xenograft models and correlate tumor growth inhibition with plasma exposure (AUC) .
Case Study : A radiotracer analog showed 1.8-fold higher uptake in high-SCD1 tumors, validating target engagement despite moderate in vitro potency .
What methodologies determine the crystalline form and its impact on bioavailability?
Advanced Research Question
- Polymorph screening : Solvent evaporation under varied conditions (e.g., cooling vs. antisolvent addition) .
- Characterization :
- PXRD : Distinct peaks (e.g., 2θ = 12.5°, 17.8°) confirm crystalline form .
- DSC/TGA : Melting point (~220°C) and thermal stability analysis .
- Bioavailability correlation :
- Solubility : Amorphous forms show 3–5× higher solubility than crystalline .
- Dissolution testing : Simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .
How is the compound's selectivity against kinase targets assessed, and what structural modifications enhance specificity?
Advanced Research Question
Q. SAR Insights :
| Modification | Effect on Selectivity | Reference |
|---|---|---|
| N-Methylation | Reduces off-target binding to Src | |
| Pyrrolidine → Piperidine | Improves JAK1 selectivity by 8-fold | |
| Fluorine substitution | Enhances metabolic stability |
What strategies optimize metabolic stability without compromising target engagement?
Advanced Research Question
- Isotopic labeling : Deuterated methyl groups (e.g., N-(methyl-d3)) reduce CYP450-mediated oxidation .
- Bioisosteres : Replace metabolically labile pyrrolidine with azetidine (e.g., t₁/₂ increased from 2.1 to 6.5 h) .
- Prodrug design : Esterification of carboxamide improves solubility and delays hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
